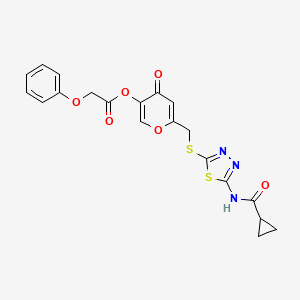![molecular formula C17H15F3N2O4 B2706129 methyl 5-[(1Z)-1-(dimethylamino)-4,4,4-trifluoro-3-oxobut-1-en-2-yl]-3-phenyl-1,2-oxazole-4-carboxylate CAS No. 338960-24-0](/img/structure/B2706129.png)
methyl 5-[(1Z)-1-(dimethylamino)-4,4,4-trifluoro-3-oxobut-1-en-2-yl]-3-phenyl-1,2-oxazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 5-[(1Z)-1-(dimethylamino)-4,4,4-trifluoro-3-oxobut-1-en-2-yl]-3-phenyl-1,2-oxazole-4-carboxylate” is a chemical compound with the molecular formula C17H15F3N2O4 and a molecular weight of 368.312. It is a solid substance .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H12F3N3O2/c1-22(2)9-12(15(23)16(17,18)19)14-11(8-20)13(21-24-14)10-6-4-3-5-7-10/h3-7,9H,1-2H3/b12-9- . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the connectivity between them.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight (368.312) and its solid physical form . More specific properties like melting point, boiling point, and solubility are not provided in the available resources.Applications De Recherche Scientifique
Scientific Research Applications of Structurally Related Compounds
Although direct information on the specified compound was not found, research on structurally related compounds, particularly those involving oxazole rings and trifluoro-methylated motifs, suggests potential areas of application:
Drug Development and Pharmacokinetics : Compounds featuring oxazole rings and dimethylamino groups have been explored for their pharmacological properties. For example, oxazole derivatives have been synthesized and evaluated for their potential as neurokinin-1 receptor antagonists, with applications in treating conditions like emesis and depression (Harrison et al., 2001). Such research highlights the relevance of oxazole-containing compounds in medicinal chemistry, where modifications to the core structure can significantly impact solubility, potency, and bioavailability.
Analytical and Forensic Chemistry : Derivatives of oxazoles and related structures have been characterized for their use in analytical and forensic settings. For instance, comprehensive analytical studies, including spectroscopic and structural characterization, have been conducted on synthetic cannabinoids featuring the oxazole moiety, aiding in the identification and regulation of these substances (Dybowski et al., 2021).
Chemical Synthesis and Material Science : The oxazole ring system is integral to various synthetic strategies, serving as a building block for more complex molecules. Research on the synthesis and reactions of oxazole-containing compounds reveals their utility in developing fluorescent molecular probes and other materials with specific optical properties (Diwu et al., 1997). Such probes can be used in biological imaging and diagnostics, demonstrating the versatility of oxazole derivatives in scientific research.
Environmental and Biological Sensors : Some oxazole derivatives have been investigated for their ability to act as chemosensors, responding to changes in their environment, such as the presence of metal ions. This functionality highlights the potential of oxazole-containing compounds in environmental monitoring and biological research, where they can be used to detect and quantify specific analytes with high sensitivity and selectivity (Singh et al., 2014).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or comes into contact with skin . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Propriétés
IUPAC Name |
methyl 5-[(Z)-1-(dimethylamino)-4,4,4-trifluoro-3-oxobut-1-en-2-yl]-3-phenyl-1,2-oxazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O4/c1-22(2)9-11(15(23)17(18,19)20)14-12(16(24)25-3)13(21-26-14)10-7-5-4-6-8-10/h4-9H,1-3H3/b11-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVQPPKSVPILIGE-LUAWRHEFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C1=C(C(=NO1)C2=CC=CC=C2)C(=O)OC)C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(/C1=C(C(=NO1)C2=CC=CC=C2)C(=O)OC)\C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(1,1-Dioxothiolan-3-yl)-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2706048.png)
![4-(4-Chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}pyrimidine](/img/structure/B2706049.png)

![3-(4-chlorophenyl)-N-(4-methoxyphenethyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2706051.png)


![3-[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2706055.png)


![3-((7-(4-Methylpiperazin-1-yl)-4-nitrobenzo[c][1,2,5]oxadiazol-5-yl)amino)propan-1-ol](/img/structure/B2706062.png)


![Methyl 1-azaspiro[4.4]nonane-3-carboxylate;hydrochloride](/img/structure/B2706067.png)
![N-(3,4-dimethylphenyl)-3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxamide](/img/structure/B2706068.png)
